Technical Guide: Synthesis and Characterization of Oxyphenisatine-d8
Technical Guide: Synthesis and Characterization of Oxyphenisatine-d8
Executive Summary
Oxyphenisatine (3,3-bis(4-hydroxyphenyl)indolin-2-one) is a diphenolic laxative structurally related to bisacodyl. Historically utilized in therapeutic formulations, it was largely withdrawn from global markets due to associations with idiosyncratic hepatotoxicity and chronic active hepatitis. Consequently, the molecule remains a critical analyte in forensic toxicology, drug safety surveillance, and mechanistic hepatotoxicity studies.
This guide details the synthesis and characterization of Oxyphenisatine-d8 , a deuterated isotopologue designed as an Internal Standard (IS) for LC-MS/MS quantitation. The synthesis utilizes a high-yield acid-catalyzed condensation of isatin with phenol-d5, ensuring isotopic incorporation exclusively on the hydroxyphenyl rings to prevent back-exchange during aqueous workup.
Retrosynthetic Analysis & Strategy
The Deuterium Strategy
To achieve a stable +8 Da mass shift, the deuterium labels must be located on the non-exchangeable aromatic positions of the phenol rings. Labile protons (hydroxyl/amine) are unsuitable for IS design due to rapid exchange with protic solvents.
-
Target: Oxyphenisatine-d8 (
) -
Precursors: Isatin (native) + Phenol-d5 (fully deuterated ring).
-
Mechanism: Friedel-Crafts Hydroxyalkylation.
Reaction Scheme Visualization
The following diagram illustrates the electrophilic aromatic substitution pathway where the C3-carbonyl of isatin acts as the electrophile.
Figure 1: Acid-catalyzed condensation pathway. Two equivalents of Phenol-d5 react with Isatin C3 ketone.
Experimental Protocol
Materials
-
Isatin (Indole-2,3-dione): >98% purity.
-
Phenol-d5: >98 atom % D (Isotopic purity is critical to minimize d0-d7 contributions).
-
Catalyst: Methanesulfonic acid (MSA) or Sulfuric acid (
). MSA is preferred for cleaner workup. -
Solvent: Glacial Acetic Acid (AcOH).
Synthesis Procedure
This protocol relies on the "Stollé synthesis" adaptation, optimized for deuterated reagents to maximize yield and minimize isotopic dilution.
-
Activation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve Isatin (1.0 eq, 5 mmol) in Glacial Acetic Acid (5 mL).
-
Addition: Add Phenol-d5 (3.0 eq, 15 mmol). Note: A slight excess ensures complete conversion of isatin.
-
Catalysis: Dropwise add Methanesulfonic Acid (0.5 mL) as the catalyst. The solution will darken.
-
Reaction: Heat the mixture to 60°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The orange isatin spot (
) should disappear, replaced by a more polar product spot. -
Quenching: Pour the reaction mixture into Ice-Cold Water (50 mL) with vigorous stirring. The product will precipitate as a crude white-to-pink solid.
-
Filtration: Filter the precipitate and wash copiously with cold water to remove excess acid and unreacted phenol-d5.
-
Purification: Recrystallize from Ethanol/Water (8:2) . Dissolve in hot ethanol, filter while hot (if necessary), and add warm water until turbid. Cool slowly to 4°C.
Yield & Physical Properties
-
Expected Yield: 75–85%
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 260–262°C (Decomposes).
Characterization & Validation
Mass Spectrometry (LC-MS)
The primary validation metric is the mass shift. The native molecule has a molecular weight of 317.34 g/mol . The d8 analog should present a dominant ion at +8 Da.
| Parameter | Native Oxyphenisatine | Oxyphenisatine-d8 | Notes |
| Formula | 8 Aryl protons replaced by D | ||
| Monoisotopic Mass | 317.1052 | 325.1554 | Theoretical Exact Mass |
| ESI Mode | Negative ( | Negative ( | Phenolic protons ionize well |
| Parent Ion (m/z) | 316.1 | 324.1 | Primary Q1 selection |
| Fragment Ion (m/z) | 222.1 | 226.1 | Loss of one phenol ring |
NMR Spectroscopy
Proton NMR (
-
Solvent: DMSO-
-
Isatin Core (4H): Multiplets at
6.8 – 7.4 ppm (Integrate to ~4H). -
Phenol Rings (8H): Silent (In native, these appear as AA'BB' doublets at
6.7 and 7.1 ppm). -
Exchangeable Protons: Singlets at
~9.5 ppm (Phenolic OH) and ~10.5 ppm (Amide NH) will appear but may be broad.
Application: Bioanalytical Workflow
Oxyphenisatine-d8 is used to normalize matrix effects in quantitative toxicology.
Analytical Diagram
Figure 2: Workflow for using Oxyphenisatine-d8 in quantitative bioanalysis.
Protocol Considerations
-
MRM Transitions: Monitor
for the IS. Ensure no cross-talk with the native transition ( ). -
Solubility: Dissolve stock solutions in Methanol or DMSO. Aqueous solubility is poor.
-
Stability: Store neat solid at -20°C. Solutions are stable for 1 month at 4°C if protected from light.
References
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Chemical Structure & Context: PubChem. Oxyphenisatine | C20H15NO3.[1] National Library of Medicine. [Link]
-
Synthesis Mechanism (General Isatin Condensation): Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2][3][4][5][6] Chemical Reviews, 34(3), 393–434. (Foundational review of isatin condensation chemistry). [Link]
-
Hepatotoxicity Context: Reynolds, T. B., Peters, R. L., & Yamada, S. (1971). Chronic active and lupoid hepatitis caused by a laxative, oxyphenisatin. New England Journal of Medicine, 285(15), 813-820. [Link]
-
Stable Isotope Standards in LC-MS: Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Sources
- 1. Oxyphenisatine - Wikipedia [en.wikipedia.org]
- 2. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.irapa.org [journals.irapa.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel isatin-phenol hybrids as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
